8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Analytical Chemistry Quality Control Chemical Provenance

The compound 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 356088-77-2) is a synthetic, fully characterized purine-2,6-dione derivative with a molecular weight of 383.63 g/mol and a molecular formula of C14H12BrClN4O2. Its structure is confirmed by the InChIKey NCHSXNWFXUPIEN-UHFFFAOYSA-N and it has reference NMR spectra available from authoritative spectral databases.

Molecular Formula C14H12BrClN4O2
Molecular Weight 383.63
CAS No. 356088-77-2
Cat. No. B2649038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS356088-77-2
Molecular FormulaC14H12BrClN4O2
Molecular Weight383.63
Structural Identifiers
SMILESCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C
InChIInChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3
InChIKeyNCHSXNWFXUPIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 356088-77-2): Procurement & Selection Guide


The compound 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 356088-77-2) is a synthetic, fully characterized purine-2,6-dione derivative with a molecular weight of 383.63 g/mol and a molecular formula of C14H12BrClN4O2 [1]. Its structure is confirmed by the InChIKey NCHSXNWFXUPIEN-UHFFFAOYSA-N and it has reference NMR spectra available from authoritative spectral databases [1]. It is part of a broader class of 8-bromo, 1-benzyl, and 3,7-dimethyl substituted xanthines, which are often investigated as ligands for purine-binding proteins and are key intermediates in the synthesis of more complex bioactive molecules, including the DPP-4 inhibitor linagliptin [2].

Why Substituting 8-Bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with Close Analogs Carries High Risk


Direct substitution of this specific purine-2,6-dione with close positional isomers or analogs is unadvisable without requalification, as the precise substitution pattern on the xanthine core critically dictates its molecular recognition. For instance, the position of the chlorobenzyl group (N1 vs. N7) profoundly alters the compound's 3D pharmacophore and its interaction with biological targets [1]. The specific N1-(2-chlorobenzyl)-8-bromo arrangement in the target compound is a distinct chemical entity, not a generic 'brominated benzylxanthine'. Even within a defined biological activity profile, like adenosine A1 receptor modulation, small structural changes can cause a >150-fold difference in binding affinity among closely related analogues, as demonstrated by data for patent-exemplified purine derivatives [2]. This illustrates the steep structure-activity relationship (SAR) landscape, where a seemingly minor structural modification can lead to a complete loss of the desired interaction profile, making specific selection paramount.

Quantitative Differentiation Evidence for 8-Bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 356088-77-2)


Spectral Identity and Physicochemical Confirmation vs. Unverified Alternatives

The target compound has a verified and traceable spectral identity, a critical baseline for any experimental series, which is not guaranteed by uncharacterized alternatives. The compound's InChIKey is NCHSXNWFXUPIEN-UHFFFAOYSA-N, a unique structural hash. It has two reference NMR spectra available in a Wiley spectral library, providing a benchmark for identity and purity verification via spectroscopic methods [1]. This spectral data constitutes a direct, measurable differentiator from analogues lacking such accessible reference standards.

Analytical Chemistry Quality Control Chemical Provenance

Structural Differentiation from the N7-Substituted Positional Isomer

The target compound, 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, is structurally distinct from its closest positional isomer, 8-bromo-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione [1]. The only difference is the location of the 2-chlorobenzyl group, which is attached to the N1 position in the target compound and the N7 position in the isomer. This is not a trivial distinction; N1- vs. N7-substitution on the xanthine core presents a completely different hydrogen-bonding profile and steric environment to biological targets, which are often decisive for binding. For example, in the related adenosine receptor field, moving a substituent between the N1 and N7 positions can dramatically alter selectivity and affinity profiles among adenosine receptor subtypes.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Class-Level Differentiation: A Key Intermediate for Linagliptin-Related Impurity Profiling

The compound's relevance is significantly elevated by its structural proximity to the 8-bromo-xanthine core found in specific impurities of the DPP-4 inhibitor linagliptin. For example, Linagliptin Impurity 32 features a highly related 8-bromo-xanthine scaffold with a different N7-butynyl and N1-methylquinazolinylmethyl substitution pattern [1]. The target compound, with its simpler 2-chlorobenzyl group, can serve as a valuable and more accessible model compound or negative control in analytical methods for monitoring the formation of such brominated byproducts during the linagliptin synthesis process, as its core reactivity and spectral properties will be similar. This creates a class-level inference of its utility in pharmaceutical process analytical chemistry.

Pharmaceutical Analysis Process Chemistry Reference Standards

Key Procurement-Led Application Scenarios for 8-Bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione


Analytical Reference Standard for Laboratory Quality Control

The confirmed spectral identity of the compound, including its InChIKey (NCHSXNWFXUPIEN-UHFFFAOYSA-N) and availability of two reference NMR spectra, positions it as a reliable reference standard for analytical chemistry labs [1]. This is a key procurement scenario for facilities that need to calibrate instruments, validate analytical methods for halogenated purines, or establish a known reference point for chromatographic retention times. Its use ensures experimental reproducibility and data integrity, which is the foundational requirement for any downstream quantitative work.

Definitive Pharmacophore Probe in Purine SAR Studies

Researchers focusing on the structure-activity relationships of purine-binding proteins can use this compound as a defined, single-structure probe. Its clear differentiation from the N7-substituted positional isomer allows for conclusive experiments to map the spatial and electronic requirements of a biological target's binding pocket. Procuring this specific compound, rather than the isomer, is vital for generating interpretable data on the importance of the N1- versus N7-substitution on the xanthine scaffold.

Model Compound for Pharmaceutical Process Analytical Technology (PAT)

In process chemistry, the compound serves as a model for the 8-bromo-xanthine class. Its structural similarity to process-related impurities found in other pharmacologically relevant syntheses, like that of linagliptin, makes it a strategic procurement for developing and validating real-time analytical methods [1]. Its simpler substitution pattern compared to the actual impurity makes it a more practical and cost-effective model for method development, enabling robust impurity tracking and control in a manufacturing setting.

Starting Block for Diversified Chemical Library Synthesis

The presence of reactive handles, specifically the 8-bromo substituent and the 2-chlorobenzyl group, makes this compound a polyvalent synthetic intermediate. A scientific procurement strategy focused on generating novel compound libraries would prioritize this scaffold for its potential to undergo sequential cross-coupling reactions (at the C-Br bond) and further derivatization of the benzyl chloride moiety. This enables the rapid exploration of chemical space around the purine-2,6-dione core, a privileged structure in medicinal chemistry.

Quote Request

Request a Quote for 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.